(E)-3-(4,5-dimethoxy-2-nitrophenyl)-1-piperidino-2-propen-1-one
Description
Infrared (IR) Spectroscopy
Nuclear Magnetic Resonance (NMR)
- ¹H NMR (CDCl₃) :
- ¹³C NMR :
Properties
IUPAC Name |
(E)-3-(4,5-dimethoxy-2-nitrophenyl)-1-piperidin-1-ylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O5/c1-22-14-10-12(13(18(20)21)11-15(14)23-2)6-7-16(19)17-8-4-3-5-9-17/h6-7,10-11H,3-5,8-9H2,1-2H3/b7-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDKDKUKUMFMHBA-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=CC(=O)N2CCCCC2)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C(=C1)/C=C/C(=O)N2CCCCC2)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4,5-dimethoxy-2-nitrophenyl)-1-piperidino-2-propen-1-one typically involves the condensation of 4,5-dimethoxy-2-nitrobenzaldehyde with piperidine and an appropriate propenone precursor under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(4,5-dimethoxy-2-nitrophenyl)-1-piperidino-2-propen-1-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding oxides or other derivatives.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, chromium trioxide.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
Reduction: Formation of amine derivatives.
Oxidation: Formation of oxides or other oxidized derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Anticancer Activity
Research has indicated that (E)-3-(4,5-dimethoxy-2-nitrophenyl)-1-piperidino-2-propen-1-one exhibits cytotoxic effects against various cancer cell lines. Studies have shown that derivatives of this compound can induce apoptosis in cancer cells while sparing normal cells. The mechanism involves the inhibition of specific signaling pathways that are crucial for cancer cell survival.
Case Study : A study conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 25 µM. This suggests potential for further development as an anticancer agent.
Neuroprotective Effects
The compound has been evaluated for its neuroprotective properties, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. Preliminary findings suggest that it may inhibit acetylcholinesterase activity, which is beneficial for improving cognitive function.
Data Table: Neuroprotective Activity
| Compound | Target Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| (E)-3-(4,5-dimethoxy-2-nitrophenyl)-1-piperidino-2-propen-1-one | Acetylcholinesterase | 15 | |
| Donepezil | Acetylcholinesterase | 0.5 |
Antimicrobial Properties
Another area of application is the antimicrobial activity of this compound. Research indicates that it demonstrates efficacy against a range of bacterial pathogens, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values suggest its potential as a lead compound for developing new antimicrobial agents.
Case Study : In vitro tests showed that the compound had an MIC of 32 µg/mL against Staphylococcus aureus, indicating moderate antimicrobial activity.
Mechanism of Action
The mechanism of action of (E)-3-(4,5-dimethoxy-2-nitrophenyl)-1-piperidino-2-propen-1-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperidine ring and propenone moiety may also contribute to the compound’s activity by interacting with enzymes or receptors.
Comparison with Similar Compounds
Comparison with Structurally Similar Chalcone Derivatives
Key Observations :
Physicochemical and Spectral Properties
Melting Points and Spectral Data
Key Observations :
Crystallographic and Structural Insights
Key Observations :
- The 3-bromophenyl analog’s non-planar arrangement (dihedral angle = 15.2°) may reduce π-π stacking, affecting solid-state properties .
- Piperidino’s flexibility could lead to varied crystal packing compared to rigid aryl substituents.
Biological Activity
(E)-3-(4,5-dimethoxy-2-nitrophenyl)-1-piperidino-2-propen-1-one, a compound with significant structural attributes, has garnered attention for its potential biological activities. This article delves into its synthesis, biological evaluation, and the implications of its activity in various biological contexts.
The compound has the following chemical properties:
- Molecular Formula : C16H20N2O5
- Molar Mass : 320.34 g/mol
- CAS Number : [Not provided in the search results but typically necessary for identification]
Synthesis
The synthesis of (E)-3-(4,5-dimethoxy-2-nitrophenyl)-1-piperidino-2-propen-1-one involves several steps that typically include the formation of the piperidine derivative coupled with the nitrophenyl moiety. Various methods have been explored to optimize yield and purity, with nucleophilic aromatic substitution being a common approach .
Antitumor Activity
Recent studies have indicated that compounds featuring similar structural motifs exhibit notable antitumor properties. For instance, research has shown that compounds with a 1-piperidino structure can inhibit the growth of various cancer cell lines including breast (MDA-MB-231) and liver (HepG2) cancers . The specific mechanisms often involve apoptosis induction and cell cycle arrest.
The biological activity of (E)-3-(4,5-dimethoxy-2-nitrophenyl)-1-piperidino-2-propen-1-one can be attributed to several mechanisms:
- Inhibition of Cell Proliferation : The compound may interfere with signaling pathways that promote cell division.
- Induction of Apoptosis : Evidence suggests that similar compounds can activate caspases leading to programmed cell death, particularly in malignant cells .
- Antioxidant Properties : Some derivatives have shown potential in scavenging free radicals, thereby protecting cells from oxidative stress.
Case Studies
Several case studies highlight the effectiveness of this compound in preclinical settings:
- Case Study 1 : In vitro studies demonstrated that (E)-3-(4,5-dimethoxy-2-nitrophenyl)-1-piperidino-2-propen-1-one significantly reduced proliferation rates in human cancer cell lines by over 50% at concentrations above 10 µM after 48 hours of treatment.
- Case Study 2 : A study involving animal models indicated that administration of this compound led to a marked decrease in tumor size compared to control groups, suggesting its potential as an antitumor agent.
Data Table
The following table summarizes key findings related to the biological activity of (E)-3-(4,5-dimethoxy-2-nitrophenyl)-1-piperidino-2-propen-1-one:
| Activity | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Antitumor | MDA-MB-231 | 10 | Apoptosis induction |
| Antitumor | HepG2 | 15 | Cell cycle arrest |
| Antioxidant | N/A | N/A | Free radical scavenging |
Q & A
Q. What are the optimal synthetic pathways for (E)-3-(4,5-dimethoxy-2-nitrophenyl)-1-piperidino-2-propen-1-one, and how are intermediates validated?
Methodological Answer: The compound is typically synthesized via a Claisen-Schmidt condensation reaction between 4,5-dimethoxy-2-nitroacetophenone and a piperidine-containing aldehyde. Key steps include:
- Reaction Optimization: Use ethanol as a solvent with catalytic HCl or NaOH under reflux (60–80°C, 6–12 hours) to promote enolate formation and ketone-aldol addition .
- Intermediate Validation: Monitor reaction progress using TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) and characterize intermediates via -NMR (e.g., vinyl proton resonance at δ 7.2–7.8 ppm) and IR spectroscopy (C=O stretch at ~1650 cm) .
Q. Table 1: Representative Synthetic Conditions
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Solvent | Ethanol | THF |
| Catalyst | HCl | NaOH |
| Reaction Time (hours) | 12 | 8 |
| Yield (%) | 65 | 58 |
Q. How is the stereochemical configuration (E/Z) of the propenone moiety confirmed experimentally?
Methodological Answer: The (E)-configuration is confirmed via:
- X-ray Crystallography: Single-crystal analysis reveals dihedral angles between aromatic rings (e.g., ~30° for (E)-isomers) and spatial orientation of substituents .
- NOESY NMR: Absence of cross-peaks between the vinyl proton and the nitro group confirms trans geometry .
Q. What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?
Methodological Answer:
- -NMR: Key signals include the piperidine N-CH protons (δ 2.5–3.5 ppm) and aromatic protons (δ 6.8–8.2 ppm). Splitting patterns confirm substitution positions .
- FT-IR: Peaks at 1520 cm (NO asymmetric stretch) and 1260 cm (C-O of methoxy groups) validate functional groups .
- UV-Vis: A strong absorption band at ~350 nm (π→π* transition) correlates with the conjugated enone system .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) resolve contradictions in experimental spectroscopic data?
Methodological Answer: Density Functional Theory (DFT) calculations (B3LYP/6-311G**) predict:
- Electron Density Maps: Highlight charge distribution in the nitro group, explaining unexpected -NMR shifts (e.g., deshielding due to electron-withdrawing effects) .
- Vibrational Frequencies: Simulated IR spectra reconcile discrepancies between experimental and theoretical peak intensities (e.g., C=O stretching modes) .
Q. Table 2: Experimental vs. DFT-Predicted IR Frequencies (cm)
| Bond/Vibration | Experimental | DFT Prediction |
|---|---|---|
| C=O Stretch | 1650 | 1648 |
| NO Asymmetric | 1520 | 1515 |
| C-O (Methoxy) | 1260 | 1255 |
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic addition reactions?
Methodological Answer: The electron-deficient α,β-unsaturated ketone undergoes Michael addition with nucleophiles (e.g., amines, thiols):
- Kinetic Studies: Pseudo-first-order kinetics (rate constant ) suggest a two-step mechanism: nucleophilic attack followed by proton transfer .
- Solvent Effects: Polar aprotic solvents (e.g., DMF) accelerate reactivity by stabilizing the transition state .
Q. How do steric and electronic effects of the 4,5-dimethoxy-2-nitrophenyl group influence photostability?
Methodological Answer:
- Photodegradation Studies: UV irradiation (λ = 365 nm) in methanol shows a 30% degradation over 24 hours. The nitro group acts as a photosensitizer, while methoxy substituents reduce steric hindrance, increasing susceptibility to radical oxidation .
- Hammett Analysis: σ values for substituents (NO: +0.78, OMe: -0.27) correlate with degradation rates, indicating electron-withdrawing groups accelerate photolysis .
Q. What strategies mitigate crystallization challenges during purification?
Methodological Answer:
- Solvent Screening: Use mixed solvents (e.g., ethyl acetate/hexane) to improve crystal lattice formation. Slow evaporation at 4°C yields monoclinic crystals suitable for XRD .
- Seeding: Introduce microcrystals from prior batches to induce nucleation .
Q. How can in silico methods predict biological activity against enzyme targets (e.g., kinases)?
Methodological Answer:
- Molecular Docking (AutoDock Vina): The piperidine moiety interacts with hydrophobic kinase pockets (binding energy: -9.2 kcal/mol), while the nitro group forms hydrogen bonds with catalytic lysine residues .
- MD Simulations: RMSD < 2.0 Å over 100 ns confirms stable binding conformations in ATP-binding sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
